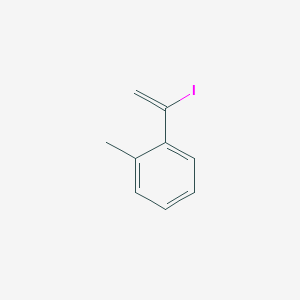
1-(1-Iodoethenyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Iodoethenyl)-2-methylbenzene is an organic compound characterized by the presence of an iodine atom attached to an ethenyl group, which is further connected to a methyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Iodoethenyl)-2-methylbenzene typically involves the iodination of an ethenyl-substituted benzene derivative. One common method is the reaction of 2-methylstyrene with iodine in the presence of a catalyst such as palladium. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(1-Iodoethenyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to form the corresponding ethyl-substituted benzene derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Scientific Research Applications
1-(1-Iodoethenyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Iodoethenyl)-2-methylbenzene involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the ethenyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Bromoethenyl)-2-methylbenzene
- 1-(1-Chloroethenyl)-2-methylbenzene
- 1-(1-Fluoroethenyl)-2-methylbenzene
Uniqueness
1-(1-Iodoethenyl)-2-methylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its bromo, chloro, and fluoro analogs. The larger atomic size and higher polarizability of iodine make it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C9H9I |
|---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
1-(1-iodoethenyl)-2-methylbenzene |
InChI |
InChI=1S/C9H9I/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,2H2,1H3 |
InChI Key |
UBNGMPOATSCYST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



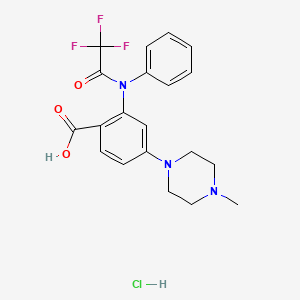
![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)
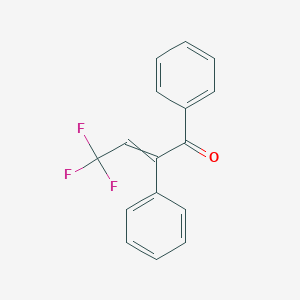
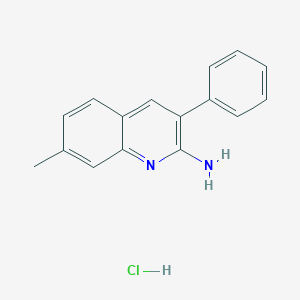

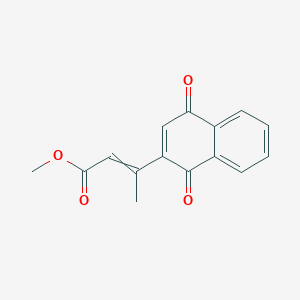
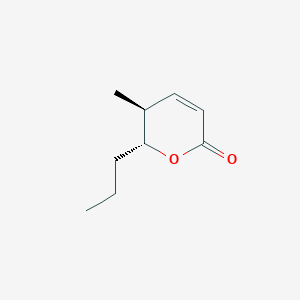


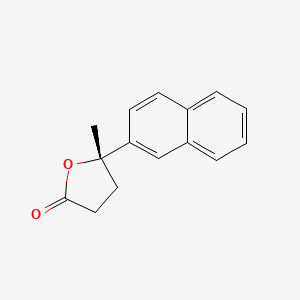

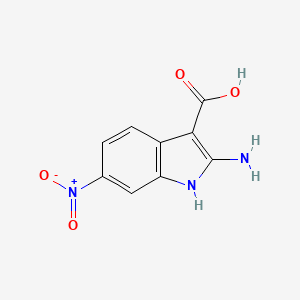
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
